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Introduction
FMRFamide and related neuropeptides are significant physiological modulators within the

nervous systems of most invertebrates.[1] A key component of their signaling action is

mediated through FMRFamide-gated sodium channels (FaNaCs), which are ligand-gated ion

channels belonging to the degenerin/epithelial sodium channel (DEG/ENaC) superfamily.[1][2]

[3][4] In molluscan neurons, the activation of FaNaCs by FMRFamide leads to a rapid

excitatory depolarization, playing a crucial role in peptidergic neurotransmission.[4][5][6] This

technical guide provides a comprehensive overview of the core aspects of FaNaCs, including

their quantitative properties, the experimental protocols used for their study, and key signaling

and structural features.

Core Properties of FMRFamide-Gated Sodium
Channels
FaNaCs are distinguished as the first identified peptide-gated ionotropic receptors.[5][7]

Structurally, they are predicted to have two transmembrane domains connected by a large

extracellular loop, and they likely assemble as trimeric sodium channels.[1][2][7] Unlike some

other members of the DEG/ENaC family that are constitutively active or gated by mechanical
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stimuli or pH changes, FaNaCs are directly gated by the binding of FMRFamide and related

tetrapeptides in the micromolar concentration range.[3][4][8]

Quantitative Data Summary
The functional characteristics of FaNaCs have been quantified through various

electrophysiological studies. The tables below summarize key quantitative data for FaNaCs

from different molluscan species.

Table 1: Pharmacological Properties of FaNaCs

Species Ligand EC50 Antagonist IC50 Reference

Helix aspersa FMRFamide ~3.3 x 10⁻⁴ M Amiloride - [3]

Helix aspersa FMRFamide - FKRFamide - [7]

Table 2: Biophysical Properties of FaNaCs

Species Property Value Conditions Reference

Helix aspersa

(native)

Unitary

Conductance
5 - 9 pS

Outside-out

patches; NaCl

116 mM

[9]

Helix aspersa

(expressed in

oocytes)

Unitary

Conductance
Similar to native

Outside-out

patches; NaCl 96

mM

[9]

Table 3: Ion Selectivity of FaNaCs

Channel
Family

PNa/PK Ratio PLi/PNa Ratio
Key Structural
Determinant

Reference

ENaC/DEG

Family (general)
High Variable

G/SxS selectivity

filter
[8]
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Experimental Protocols
The characterization of FaNaCs has heavily relied on heterologous expression systems,

particularly Xenopus laevis oocytes, coupled with electrophysiological recordings. Site-directed

mutagenesis has also been instrumental in elucidating structure-function relationships.

Heterologous Expression and Electrophysiological
Recording in Xenopus Oocytes
This protocol describes the functional expression of FaNaCs in Xenopus oocytes and

subsequent electrophysiological analysis.

1. Oocyte Preparation and cRNA Injection:

Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.
Microinject oocytes with cRNA encoding the FaNaC subunit of interest.
Incubate the injected oocytes for 2-5 days to allow for channel expression.[10]

2. Two-Electrode Voltage Clamp (TEVC) Electrophysiology:

Place an oocyte in a recording chamber continuously perfused with a standard saline
solution (e.g., Kulori buffer).[10]
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing, one
for current injection).
Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).
Apply FMRFamide or other pharmacological agents via the perfusion system.
Record the resulting whole-cell currents using an appropriate amplifier and data acquisition
system.

3. Outside-Out Patch Clamp:

Prepare patch pipettes from borosilicate glass and fill with an appropriate internal solution.
Form a gigaseal with the oocyte membrane and then gently pull away to form an outside-out
patch.
Perfuse the patch with an external solution containing the agonist (e.g., FMRFamide) to
record single-channel currents.
External Solution Composition (example for Helix neurons): 116 mM NaCl, 2 mM KCl, 1 mM
MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH adjusted to 7.4 with NaOH.[9] For oocyte patches,
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the NaCl concentration was adjusted to 96 mM.[9]

Site-Directed Mutagenesis
This technique is used to identify specific amino acid residues critical for FaNaC function, such

as ligand binding and ion permeation.

1. Mutagenesis:

Use a commercially available site-directed mutagenesis kit.
Design primers containing the desired mutation in the FaNaC cDNA sequence.
Perform PCR using a high-fidelity DNA polymerase to introduce the mutation into the
plasmid containing the FaNaC gene.
Digest the parental, non-mutated DNA template with a methylation-sensitive restriction
enzyme (e.g., DpnI).
Transform the mutated plasmid into competent E. coli for amplification.

2. Functional Analysis of Mutants:

Isolate the mutated plasmid DNA and synthesize cRNA.
Inject the mutant cRNA into Xenopus oocytes.
Perform electrophysiological recordings as described above to assess changes in channel
function, such as ligand sensitivity or ion selectivity, compared to the wild-type channel.[1]

Visualizations: Pathways and Workflows
Ligand Binding and Gating of FaNaCs
The binding of FMRFamide to the extracellular domain of the FaNaC is thought to induce a

conformational change that opens the channel pore, allowing the influx of sodium ions. Studies

involving chimeras of different FaNaCs and site-directed mutagenesis have begun to pinpoint

the regions and specific amino acid residues crucial for ligand recognition.[2][11] A sequence of

approximately 120 amino acids in the extracellular loop near the first transmembrane segment

is implicated in FMRFamide binding.[2] Specific residues such as Tyr-131, Asn-134, Asp-154,

and Ile-160 in Helix aspersa FaNaC (HaFaNaC) have been identified as key for peptide

recognition.[11]
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Caption: FMRFamide binding and channel gating cascade.

Experimental Workflow for FaNaC Characterization
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The study of FaNaCs typically follows a structured workflow from molecular cloning to

functional characterization.

Molecular Cloning & Mutagenesis

Heterologous Expression

Functional Analysis

FaNaC cDNA Cloning Site-Directed Mutagenesis

cRNA Synthesis Xenopus Oocyte Injection
Two-Electrode
Voltage Clamp

Patch Clamp
(Single Channel)

Data Analysis

Click to download full resolution via product page

Caption: Standard experimental workflow for FaNaC studies.

Signaling Context and Downstream Effects
The primary and most direct consequence of FaNaC activation is the influx of sodium ions,

leading to membrane depolarization.[6] This rapid excitatory response can trigger action

potentials and propagate neuronal signals. While FaNaCs are themselves ionotropic receptors

and do not directly engage in complex intracellular signaling cascades in the same manner as

G-protein coupled receptors, the resulting depolarization can have numerous downstream

effects, including the activation of voltage-gated ion channels and the modulation of synaptic

transmission. It is important to note that FMRFamide can also act through G-protein coupled

receptors, which can modulate a variety of ion channels, including Ca²⁺ and K⁺ conductances,

and influence cyclic AMP levels.[12] The overall physiological response to FMRFamide in a

given neuron is therefore likely a composite of the effects mediated by both ionotropic FaNaCs

and metabotropic receptors.

Conclusion and Future Directions
FMRFamide-gated sodium channels are a fascinating and important class of ionotropic

receptors in molluscan neurons. Their direct gating by a neuropeptide provides a mechanism

for rapid and excitatory peptidergic neurotransmission. While significant progress has been

made in characterizing their basic properties and identifying key structural motifs for ligand
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binding, many questions remain. Future research will likely focus on obtaining high-resolution

structures of FaNaCs to better understand the precise mechanisms of peptide recognition and

channel gating. Furthermore, elucidating the specific roles of different FaNaC subtypes in

defined neural circuits and their interplay with metabotropic FMRFamide receptors will be

crucial for a complete understanding of peptidergic signaling in invertebrates. For drug

development professionals, the unique nature of FaNaCs as peptide-gated channels could

offer novel targets for the development of selective modulators, although their absence in

vertebrates would primarily gear such efforts towards applications like novel molluscicides.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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